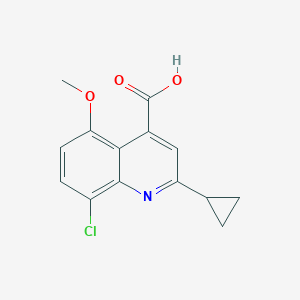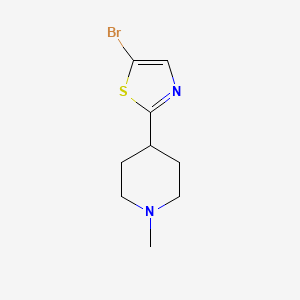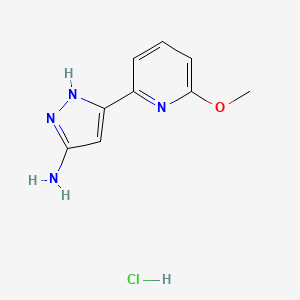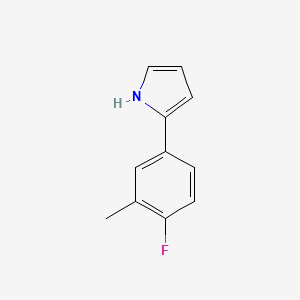
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a Boc (tert-butoxycarbonyl) protecting group on the amine The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The cyclopropyl group can be introduced through the use of cyclopropyl-substituted alkynes. The Boc protecting group is then introduced using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Amines.
Deprotection: Free amine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine involves its interaction with biological targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound without the Boc and cyclopropyl groups.
Cyclopropylamine: A simpler compound with the cyclopropyl group but lacking the triazole ring
Uniqueness
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring, cyclopropyl group, and Boc protecting group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
tert-butyl N-(1-cyclopropyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)11-8-6-14(13-12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,15) |
Clave InChI |
PMRSNBXXXUQSSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN(N=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)






![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)



